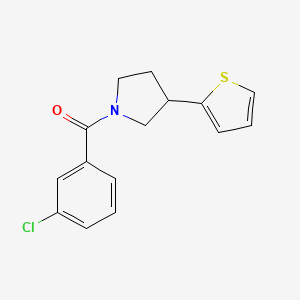
(3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important factors in the synthesis .Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” is characterized by the presence of a pyrrolidine ring, a thiophene ring, and a chlorophenyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into compounds structurally similar to (3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone focuses on their synthesis and molecular structure analysis. Studies reveal these compounds' extensive disorder and isomorphism, highlighting their potential in various chemical applications due to their unique structural properties. For instance, isomorphous structures obeying the chlorine-methyl exchange rule suggest versatility in chemical modifications and applications in material science and molecular engineering (V. Rajni Swamy et al., 2013).
Biological Evaluation and Molecular Docking
Compounds akin to this compound have been synthesized and evaluated for their biological activities, including anti-inflammatory and antibacterial properties. Microwave-assisted synthesis has proven to be an efficient method, offering higher yields and environmental benefits. Molecular docking studies indicate these compounds' potential as templates for anti-inflammatory activity, underscoring their significance in medicinal chemistry and drug development (P. Ravula et al., 2016).
Antimicrobial and Anticancer Activities
Further investigations into related compounds have demonstrated promising antimicrobial and anticancer activities, with specific derivatives showing potent effects against various bacterial strains and cancer cell lines. This research supports the potential use of these compounds in developing new therapeutic agents, emphasizing the importance of structural modifications to enhance biological activity (Kanubhai D. Katariya et al., 2021).
Material Science and Polymerization
Research into derivatives of this compound extends into material science, where their unique properties facilitate the development of novel materials. Studies on electrochemically polymerized terthiophene derivatives, for example, have explored how substituents affect polymerizability and the properties of the resulting polymers, offering insights into creating advanced materials with specific electronic and structural characteristics (C. Visy et al., 1994).
Direcciones Futuras
The future directions for this compound could involve further structural optimization to enhance its biological activity. Similar compounds have shown diverse biological activities, suggesting the potential for newer therapeutic possibilities . Additionally, the antifungal activity of some related compounds suggests potential applications in the development of agricultural fungicides .
Propiedades
IUPAC Name |
(3-chlorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQELGQUDGBXWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2773830.png)
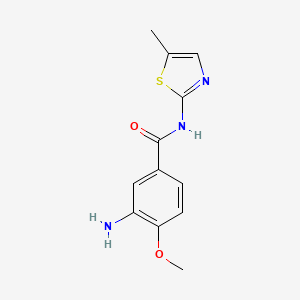
![2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile](/img/structure/B2773834.png)
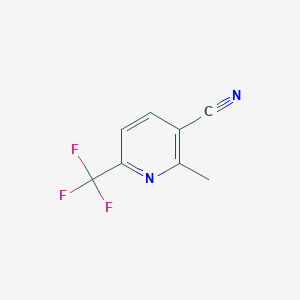
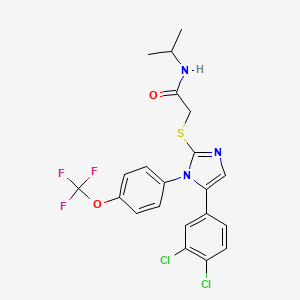
![2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2773837.png)
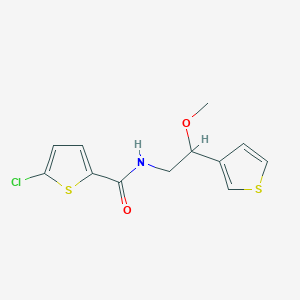
![N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2773840.png)

![3-[[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2773843.png)
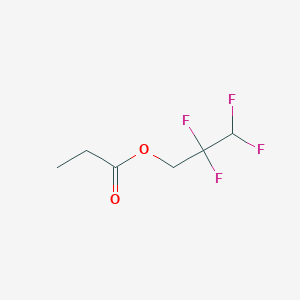
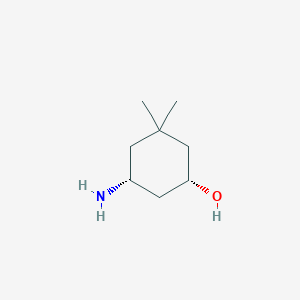
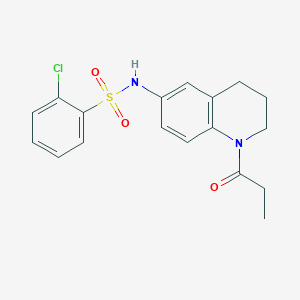
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)